Anticancer agent 84
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Overview
Description
Anticancer agent 84 is a promising compound in the field of medicinal chemistry, particularly for its potential in cancer treatment. This compound has garnered attention due to its ability to repress the transcription of c-MYC by stabilizing the G-quadruplex (G4) structure, which is crucial in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 84 involves a series of chemical reactions that typically include the formation of heterocyclic structures. The exact synthetic route may vary, but it often involves the use of specific reagents and catalysts to achieve the desired molecular configuration. For instance, the synthesis might involve the condensation of aromatic amines with aldehydes or ketones, followed by cyclization and functional group modifications .
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring consistency and high yield. Continuous flow synthesis is advantageous as it can be easily automated and optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 84 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Anticancer agent 84 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the stabilization of G-quadruplex structures and their role in gene regulation.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells, where it can induce apoptosis and inhibit proliferation.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and prostate cancer.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Mechanism of Action
The mechanism of action of anticancer agent 84 involves the stabilization of the G-quadruplex (G4) structure, which represses the transcription of the c-MYC oncogene. The c-MYC gene is known to play a critical role in cell cycle regulation, apoptosis, and cellular transformation. By stabilizing the G4 structure, this compound prevents the transcription of c-MYC, thereby inhibiting cancer cell growth and proliferation .
Comparison with Similar Compounds
Benzimidazole Derivatives: These compounds also exhibit anticancer properties by acting as hydrogen donors or acceptors and binding to different drug targets involved in cancer progression.
Anthraquinones: Known for their anticancer activity, these compounds inhibit cancer progression by targeting essential cellular proteins.
Pyrimidine Derivatives: These compounds have been studied for their anticancer activity, particularly in inhibiting key enzymes and pathways involved in cancer cell survival.
Uniqueness of Anticancer Agent 84: this compound is unique due to its specific mechanism of action involving the stabilization of the G-quadruplex structure, which directly impacts the transcription of the c-MYC oncogene. This targeted approach makes it a promising candidate for cancer therapy, distinguishing it from other compounds that may have broader or less specific mechanisms of action .
Properties
Molecular Formula |
C57H67N7O9 |
---|---|
Molecular Weight |
994.2 g/mol |
IUPAC Name |
(3aS,5S,6R,7R,7aS)-2-[2-[2-[4-[2-(9-ethylcarbazol-3-yl)-4,5-bis[4-(4-methylpiperazin-1-yl)phenyl]imidazol-1-yl]phenoxy]ethoxy]ethoxy]-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol |
InChI |
InChI=1S/C57H67N7O9/c1-5-63-47-9-7-6-8-45(47)46-36-40(14-23-48(46)63)55-58-50(38-10-15-41(16-11-38)61-28-24-59(3)25-29-61)51(39-12-17-42(18-13-39)62-30-26-60(4)27-31-62)64(55)43-19-21-44(22-20-43)69-34-32-68-33-35-70-57(2)72-54-53(67)52(66)49(37-65)71-56(54)73-57/h6-23,36,49,52-54,56,65-67H,5,24-35,37H2,1-4H3/t49-,52-,53+,54-,56-,57?/m0/s1 |
InChI Key |
JQFKPFVLERGHMD-BHDRTPEQSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)C3=NC(=C(N3C4=CC=C(C=C4)OCCOCCOC5(O[C@H]6[C@@H]([C@H]([C@@H](O[C@H]6O5)CO)O)O)C)C7=CC=C(C=C7)N8CCN(CC8)C)C9=CC=C(C=C9)N2CCN(CC2)C)C2=CC=CC=C21 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=NC(=C(N3C4=CC=C(C=C4)OCCOCCOC5(OC6C(C(C(OC6O5)CO)O)O)C)C7=CC=C(C=C7)N8CCN(CC8)C)C9=CC=C(C=C9)N2CCN(CC2)C)C2=CC=CC=C21 |
Origin of Product |
United States |
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